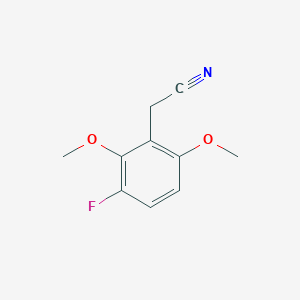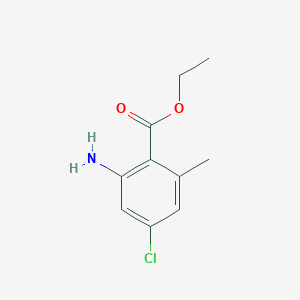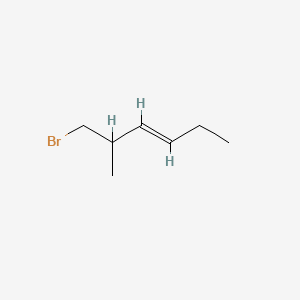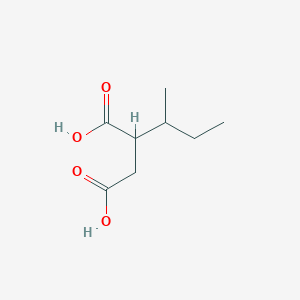![molecular formula C9H6O5 B13584157 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C9H6O5. It is a derivative of benzo[1,3]dioxole, featuring both formyl and carboxylic acid functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid typically involves the formylation and carboxylation of benzo[1,3]dioxole derivatives. One common method includes the Vilsmeier-Haack reaction, where benzo[1,3]dioxole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. Subsequent oxidation and carboxylation steps yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 6-Carboxy-benzo[1,3]dioxole-5-carboxylic acid
Reduction: 6-Hydroxymethyl-benzo[1,3]dioxole-5-carboxylic acid
Substitution: Various substituted benzo[1,3]dioxole derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperonylic acid:
Vanillic acid: Contains a methoxy and carboxylic acid group on a benzene ring, similar in structure but with different functional groups.
Protocatechuic acid: Features hydroxyl and carboxylic acid groups on a benzene ring, differing in the position and type of substituents.
Uniqueness
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzo[1,3]dioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H6O5 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
6-formyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
GEZYKOXJYRORNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)


![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)


